
1-pyrazol-1-yl-N,N-bis(pyrazol-1-ylmethyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-pyrazol-1-yl-N,N-bis(pyrazol-1-ylmethyl)methanamine is a pyrazole-based tripodal tetraamine ligand. This compound is known for its ability to form stable complexes with various metal ions, making it a valuable ligand in coordination chemistry. The unique structure of this compound allows it to coordinate through multiple nitrogen atoms, providing a robust framework for metal complexation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-pyrazol-1-yl-N,N-bis(pyrazol-1-ylmethyl)methanamine can be synthesized through a multi-step process involving the condensation of pyrazole derivatives with appropriate amines. One common method involves the reaction of 1H-pyrazole-1-carbaldehyde with N,N-bis(pyrazol-1-ylmethyl)amine under reflux conditions in the presence of a suitable solvent such as acetonitrile . The reaction typically requires a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-pyrazol-1-yl-N,N-bis(pyrazol-1-ylmethyl)methanamine undergoes various chemical reactions, including:
Coordination Reactions: Forms stable complexes with metal ions such as cobalt, zinc, and copper.
Substitution Reactions: The pyrazole rings can participate in electrophilic substitution reactions, allowing for further functionalization of the ligand.
Common Reagents and Conditions
Coordination Reactions: Typically involve metal salts such as cobalt chloride, zinc perchlorate, and copper chloride in solvents like acetonitrile or water.
Substitution Reactions: May require electrophilic reagents such as halogens or nitro compounds under controlled conditions.
Major Products
Metal Complexes: Coordination with metal ions results in the formation of stable metal-ligand complexes.
Functionalized Ligands: Substitution reactions yield various functionalized derivatives of the original ligand.
Wissenschaftliche Forschungsanwendungen
1-pyrazol-1-yl-N,N-bis(pyrazol-1-ylmethyl)methanamine has several scientific research applications:
Coordination Chemistry: Used as a ligand to form stable metal complexes for studying metal-ligand interactions.
Biological Studies: Investigated for its potential as a metalloenzyme model due to its ability to mimic the coordination environment of natural enzymes.
Material Science: Employed in the synthesis of metal-organic frameworks (MOFs) and other advanced materials.
Wirkmechanismus
The mechanism of action of 1-pyrazol-1-yl-N,N-bis(pyrazol-1-ylmethyl)methanamine primarily involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination stabilizes the metal center and facilitates various catalytic and biological processes. The ligand’s structure allows for the formation of multiple coordination bonds, enhancing the stability and reactivity of the resulting metal complexes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1H-pyrazol-1-yl)-N,N-bis(1H-pyrazol-1-ylmethyl)ethanamine: Similar tripodal tetraamine ligand with an ethyl linker.
N,N-bis(1H-pyrazol-1-ylmethyl)amine: A simpler ligand with fewer pyrazole rings.
Uniqueness
1-pyrazol-1-yl-N,N-bis(pyrazol-1-ylmethyl)methanamine stands out due to its unique tripodal structure, which provides enhanced stability and coordination ability compared to simpler ligands. Its ability to form stable complexes with a wide range of metal ions makes it a versatile ligand in coordination chemistry and catalysis .
Eigenschaften
CAS-Nummer |
85264-48-8 |
|---|---|
Molekularformel |
C12H15N7 |
Molekulargewicht |
257.29 g/mol |
IUPAC-Name |
1-pyrazol-1-yl-N,N-bis(pyrazol-1-ylmethyl)methanamine |
InChI |
InChI=1S/C12H15N7/c1-4-13-17(7-1)10-16(11-18-8-2-5-14-18)12-19-9-3-6-15-19/h1-9H,10-12H2 |
InChI-Schlüssel |
HYOJQGHREHOFOB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(N=C1)CN(CN2C=CC=N2)CN3C=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


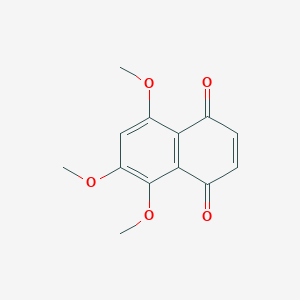
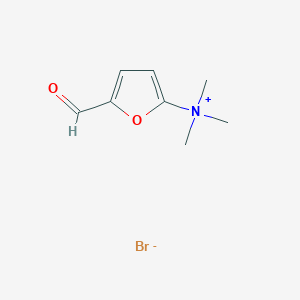
![1-[Ethoxy(phenyl)methoxy]-4-methylbenzene](/img/structure/B14416204.png)
![7-Chloro-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-indole-2,3-dione](/img/structure/B14416208.png)
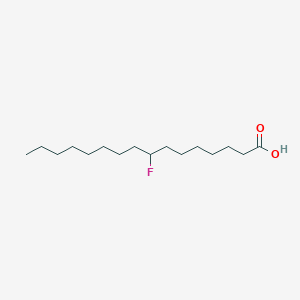
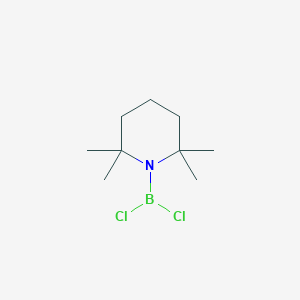

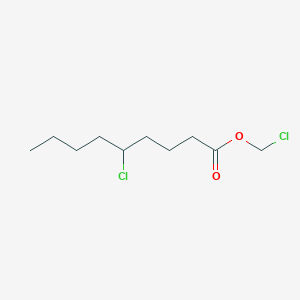
![2-Amino-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B14416236.png)
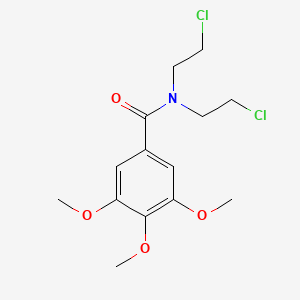
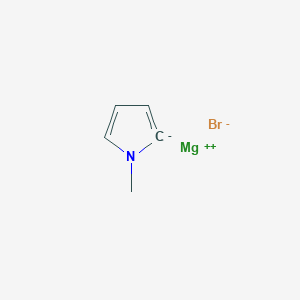
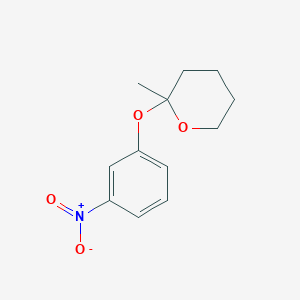

![N-[(2-Bromo-1-phenyl-ethylidene)amino]-2,4,6-trimethyl-benzenesulfonamide](/img/structure/B14416251.png)
